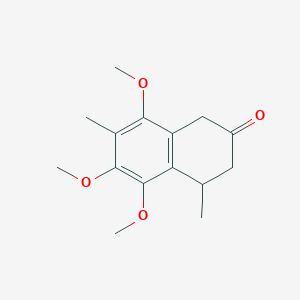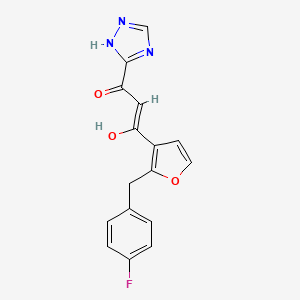
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furanyl Intermediate: This step involves the reaction of 4-fluorobenzyl bromide with furfural in the presence of a base to form the furanyl intermediate.
Hydroxylation: The furanyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group.
Triazole Formation: The hydroxylated intermediate is reacted with 1H-1,2,4-triazole under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway, leading to reduced inflammation and inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- **2-Propen-1-one, 1-(2-((4-chlorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- **2-Propen-1-one, 1-(2-((4-bromophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
Uniqueness
Fluorine Substitution: The presence of the fluorine atom in 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- enhances its biological activity and stability compared to its chlorinated and brominated analogs.
Biological Activity: The compound exhibits unique anti-inflammatory and anti-cancer properties due to the specific interactions of the fluorine atom with biological targets.
Properties
CAS No. |
280571-41-7 |
|---|---|
Molecular Formula |
C16H12FN3O3 |
Molecular Weight |
313.28 g/mol |
IUPAC Name |
(Z)-3-[2-[(4-fluorophenyl)methyl]furan-3-yl]-3-hydroxy-1-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12FN3O3/c17-11-3-1-10(2-4-11)7-15-12(5-6-23-15)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,21H,7H2,(H,18,19,20)/b13-8- |
InChI Key |
IWYWSUMSKDPAHQ-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2=C(C=CO2)/C(=C/C(=O)C3=NC=NN3)/O)F |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CO2)C(=CC(=O)C3=NC=NN3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



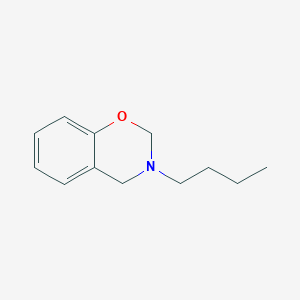

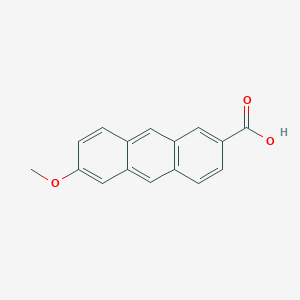
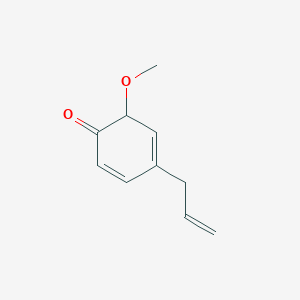
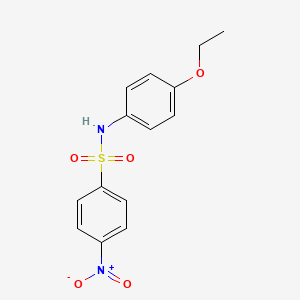
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
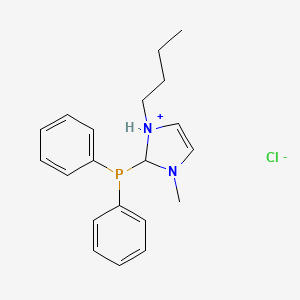
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
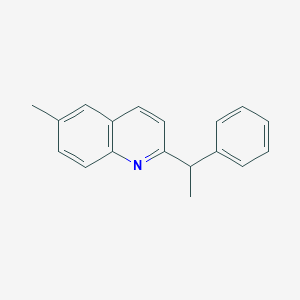
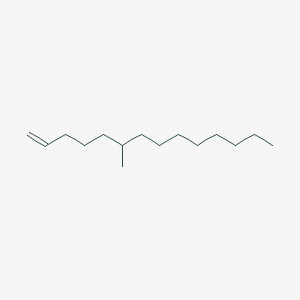
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
